An In-depth Technical Guide to 3-(2-Trifluoromethyl-phenyl)-thiophene (CAS Number: 886503-64-6)
An In-depth Technical Guide to 3-(2-Trifluoromethyl-phenyl)-thiophene (CAS Number: 886503-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Trifluoromethyl-phenyl)-thiophene is a fluorinated organic compound that belongs to the class of arylthiophenes. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the thiophene ring and the trifluoromethyl group.[1][2] The thiophene moiety, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore and a key building block in a variety of clinically successful drugs.[2] Its structural similarity to the phenyl ring allows it to act as a bioisostere, while its distinct electronic properties can modulate a molecule's biological activity and pharmacokinetic profile.[1][2]
The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The strong electron-withdrawing nature of the -CF3 group can also influence the electronic properties of the entire molecule, making it a valuable substituent in the design of novel pharmaceuticals and organic electronic materials.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-trifluoromethyl-phenyl)-thiophene, serving as a valuable resource for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886503-64-6 | [4] |
| Molecular Formula | C11H7F3S | [4] |
| Molecular Weight | 228.23 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and insoluble in water. | N/A |
Synthesis
The most logical and widely employed method for the synthesis of 3-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, a thiophene-boronic acid or ester) and an organohalide. For the synthesis of 3-(2-trifluoromethyl-phenyl)-thiophene, the reaction would involve the coupling of a 3-thienylboronic acid derivative with 1-bromo-2-(trifluoromethyl)benzene.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
Caption: Proposed two-stage synthesis of 3-(2-trifluoromethyl-phenyl)-thiophene.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for similar substrates.[5][6] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best results.
Materials:
-
3-Thienylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thienylboronic acid (1.2 equivalents) and 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent).
-
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 equivalents) and toluene to the flask. The solvent ratio of toluene to water is typically around 3:1 to 5:1.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene and phenyl protons. The thiophene protons will appear as multiplets or doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the trifluoromethyl-substituted phenyl ring will also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiophene and phenyl carbons will be in the aromatic region (typically δ 120-150 ppm). For a close analog, 2-Amino-5-phenyl-3-trifluoromethylthiophene, the following characteristic peaks were observed: δ = 119.92 (q, 3J = 2 Hz, thiophene C-3), 121.99 (q, 1J = 270 Hz, CF3), 125.31 (q, 3J = 5 Hz, thiophene C-5), 126.04, 128.47, 129.09 (phenyl C), 132.40 (q, 2J = 36 Hz, thiophene C-4), 133.07 (phenyl C), 146.79 (thiophene C-2).[8]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃). For 2-Amino-5-phenyl-3-trifluoromethylthiophene, the 19F NMR showed a singlet at δ = 17.90 ppm.[8]
Mass Spectrometry (MS)
The mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.23 g/mol ). The fragmentation pattern is expected to show characteristic losses of fragments such as F, CF₂, and CF₃. The mass spectrum of 2-Amino-5-phenyl-3-trifluoromethylthiophene showed the molecular ion at m/z 228, with fragment ions at 209 [M-F]⁺, 207 [M-HF]⁺, and 189 [M-F-HF]⁺.[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the region of 1350-1100 cm⁻¹). The IR spectrum of 2-Amino-5-phenyl-3-trifluoromethylthiophene showed bands at ν = 3440, 1560, 1465, 1410 cm⁻¹.[8]
Potential Applications
While specific applications for 3-(2-trifluoromethyl-phenyl)-thiophene have not been extensively reported, its structural motifs suggest significant potential in both medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10] The incorporation of the trifluoromethylphenyl moiety can further enhance these activities and improve the pharmacokinetic profile of potential drug candidates.[3] This compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases.
Caption: Role in drug discovery workflow.
Materials Science
Thiophene-based polymers and small molecules are at the forefront of organic electronics research, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[11][12][13] The electronic properties of these materials can be finely tuned by modifying the substituents on the thiophene ring. The electron-withdrawing trifluoromethylphenyl group in 3-(2-trifluoromethyl-phenyl)-thiophene could be utilized to modulate the HOMO and LUMO energy levels of a conjugated system, potentially leading to new materials with improved performance and stability.[11]
Safety and Handling
Detailed toxicological data for 3-(2-trifluoromethyl-phenyl)-thiophene is not available. However, based on the safety data for similar compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
3-(2-Trifluoromethyl-phenyl)-thiophene is a molecule with significant potential for a range of scientific applications. Its synthesis can be readily achieved through well-established methods like the Suzuki-Miyaura coupling. The combination of the versatile thiophene core and the property-enhancing trifluoromethylphenyl group makes it an attractive building block for the development of new pharmaceuticals and advanced organic materials. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation in these exciting fields.
References
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Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171. [Link]
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Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(78), 10024–10027. [Link]
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SYNTHESIS OF 2-FLUORO-3-TRIFLUOROMETHYLTHIOPHENES AND - LOCKSS. (n.d.). Retrieved from [Link]
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Synthesis of trifluoromethylated thiophene derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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Gucma, M., & Markowicz, M. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. [Link]
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El-Gamal, A. A., & Al-Said, M. S. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
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Gucma, M., & Markowicz, M. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687–701. [Link]
- Mishra, R., & Shukla, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- Kim, J. H., et al. (2008). Synthesis and characterization of fluorine–thiophene-based p-conjugated polymers using coupling reaction. Journal of Industrial and Engineering Chemistry, 14(5-6), 669-673.
- Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. (2021).
- Jackson, K. T., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(15), 5872-5876.
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Liu, Z., Marder, T. B., & Liu, S. Y. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11094–11099. [Link]
- Colacino, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 414-421.
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